Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is a cyclic peptide that plays a significant role in biomedical research, particularly in targeting integrin receptors involved in cell adhesion and migration. The sequence contains the well-known Arg-Gly-Asp motif, which is recognized for its ability to bind to integrin αvβ3 receptors, making it a valuable tool in cancer therapy and imaging. The compound is often used in conjunction with various therapeutic agents due to its ability to enhance drug delivery to specific tissues.
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is synthesized through chemical processes, primarily solid-phase peptide synthesis. It is commercially available from various suppliers, including NovoPro Bioscience and Bachem, indicating its widespread use in research laboratories.
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is classified as a peptide compound, specifically a cyclic peptide, due to its circular structure formed by the linkage of the amino acids. It falls under the category of tumor-targeting peptides due to its affinity for integrin receptors.
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) typically employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. This technique facilitates the purification of intermediates and final products through washing and elution processes.
The purity of the synthesized peptide is typically assessed using high-performance liquid chromatography, with reported purities exceeding 95% .
The molecular formula of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is , with a molecular weight of approximately 578.64 g/mol. The structure features:
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) can undergo various chemical reactions that are critical for its applications:
The binding affinity and specificity are crucial for therapeutic applications, often characterized using binding assays that measure inhibition constants (IC50). For example, studies have shown that Cyclo(Arg-Gly-Asp-D-Phe-Cys) exhibits an IC50 in the low nanomolar range against integrin receptors .
The mechanism of action for Cyclo(Arg-Gly-Asp-D-Phe-Cys) involves:
Research indicates that Cyclo(Arg-Gly-Asp-D-Phe-Cys) can inhibit pluripotent marker expression in embryonic stem cells and reduce tumorigenic potential in vivo .
Relevant analyses have shown that trifluoroacetic acid residues can influence experimental outcomes by affecting cell growth at varying concentrations .
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) has several important applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7